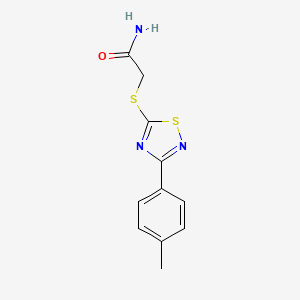

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of p-tolylthiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include heating the mixture to reflux and maintaining the acidic environment to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thioether Position

The sulfur atom in the thioether group (-S-) undergoes nucleophilic substitution under basic or acidic conditions. Common reagents include primary/secondary amines or thiols:

Mechanistic Insight :

The reaction proceeds via deprotonation of the nucleophile (e.g., amine) by the base, followed by attack on the electrophilic sulfur center. Steric hindrance from the p-tolyl group reduces reaction rates compared to unsubstituted analogs.

Cyclization Reactions Forming Heterocycles

The thiadiazole-thioacetamide system participates in cyclization to form fused rings:

2.1. Formation of 1,3,4-Thiadiazolo[3,2-b]triazines

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 8h | Triazine-fused thiadiazole | Anticancer scaffolds |

Key Finding :

Cyclized derivatives show enhanced π-π stacking interactions in X-ray crystallography, stabilizing the planar structure .

3.1. Sulfur Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 2h | Sulfoxide derivative | Partial racemization observed |

| KMnO₄ | H₂SO₄, 0°C, 1h | Sulfone derivative | Requires strict temp control |

3.2. Acetamide Reduction

| Reducing Agent | Conditions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is its potential as an anticancer agent. The thiadiazole moiety is known for its cytotoxic properties against various cancer cell lines. Studies have highlighted that derivatives containing thiadiazole rings can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated effectiveness against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes and modulation of signaling pathways associated with cancer progression. It has been suggested that this compound may interact with proteins like tubulin, which are critical for cell division . Additionally, it may influence pathways such as NF-κB and MAPK, leading to altered cellular responses that favor apoptosis in malignant cells .

Antimicrobial Properties

Another significant application of this compound lies in its antimicrobial activity. The presence of the thiadiazole ring enhances the compound's ability to act against resistant bacterial strains. Research indicates that derivatives of thiadiazole exhibit broad-spectrum antibacterial properties, making them suitable candidates for developing new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several steps:

- Formation of the thiadiazole ring through reactions involving thiosemicarbazide.

- Introduction of the p-tolyl group via substitution reactions.

- Finalization through acetamide formation using acetic anhydride .

These synthetic routes allow for further modifications that can optimize the pharmacological profile of the compound, enhancing its efficacy and reducing potential side effects.

Case Studies and Research Findings

Numerous studies have evaluated the efficacy of thiadiazole derivatives in vitro and in vivo. For example:

- A series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and tested for anticancer activity. Although none surpassed doxorubicin's effectiveness, certain derivatives showed promising cytotoxicity against specific cancer cell lines .

| Compound | Cell Line Tested | Cytotoxicity Level |

|---|---|---|

| Compound 3d | PC3 (Prostate Cancer) | Moderate |

| Compound 3h | HT-29 (Colon Cancer) | High |

| Compound 3j | SKNMC (Neuroblastoma) | Low |

This table summarizes findings from various studies highlighting the varying levels of cytotoxicity among different derivatives.

Mecanismo De Acción

The mechanism of action of 2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparación Con Compuestos Similares

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be compared with other thiadiazole derivatives, such as:

1,2,3-Thiadiazole: Differing in the position of nitrogen atoms in the ring, leading to different chemical properties and reactivity.

1,2,5-Thiadiazole: Another isomer with distinct biological activities.

1,3,4-Thiadiazole: Known for its broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other thiadiazole isomers.

Actividad Biológica

2-((3-(p-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure

The compound can be described as having a thiadiazole ring substituted with a p-tolyl group and linked to an acetamide moiety. Its molecular formula is C11H12N4S2, and it exhibits properties typical of thiadiazole derivatives.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

| A549 (Lung Cancer) | 20 |

A structure-activity relationship (SAR) analysis indicates that modifications to the thiadiazole ring can enhance cytotoxicity against cancer cells, making this compound a promising lead for further development in oncology.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound also exhibits anti-inflammatory effects. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cell culture models.

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of various thiadiazole derivatives found that compounds similar to this compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in treating infections caused by resistant strains .

- Cytotoxicity in Cancer Cells : An investigation into the cytotoxic effects of this compound on breast cancer cells (MCF-7) revealed that it induced apoptosis through mitochondrial pathways, suggesting a mechanism of action that could be exploited in cancer therapy .

- Inflammation Reduction : Research has shown that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential use as an anti-inflammatory agent .

Propiedades

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-7-2-4-8(5-3-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZDCVOJAZLEGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.